

Spectroscopic Characterization of 2-Chloro-N-methylpyrimidin-4-amine: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-N-methylpyrimidin-4-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound **2-Chloro-N-methylpyrimidin-4-amine** (C₅H₆ClN₃, CAS: 66131-68-8).^[1] Due to the limited availability of experimentally derived public data for this specific molecule, this document presents predicted spectroscopic values based on the analysis of structurally similar compounds and established spectroscopic principles. This guide is intended to assist researchers in the identification and characterization of this and related pyrimidine derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Chloro-N-methylpyrimidin-4-amine**.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Predicted Coupling Constant (J) Hz
~7.8 - 8.0	Doublet	1H	H-6	~5.0 - 6.0
~6.0 - 6.2	Doublet	1H	H-5	~5.0 - 6.0
~5.0 - 5.5	Broad Singlet	1H	N-H	-
~3.0 - 3.2	Doublet	3H	N-CH ₃	~4.0 - 5.0

Note: The N-H proton signal is expected to be broad and its chemical shift can be highly dependent on solvent and concentration. The coupling between the N-H proton and the methyl protons may not always be resolved.

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~163 - 165	C-4
~160 - 162	C-2
~157 - 159	C-6
~98 - 100	C-5
~28 - 30	N-CH ₃

Predicted Infrared (IR) Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350 - 3310	Medium, Sharp	N-H Stretch (Secondary Amine)
~3100 - 3000	Medium	C-H Stretch (Aromatic)
~2950 - 2850	Medium	C-H Stretch (Aliphatic - CH ₃)
~1640 - 1600	Strong	C=N Stretch (Ring)
~1580 - 1550	Strong	C=C Stretch (Ring) & N-H Bend
~1335 - 1250	Strong	C-N Stretch (Aromatic Amine)
~850 - 750	Strong	C-Cl Stretch

Note: The IR spectrum of secondary amines typically shows a single N-H stretching band.[\[2\]](#)

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
143/145	High	[M] ⁺ (Molecular Ion)
128/130	Medium	[M - CH ₃] ⁺
108	Medium	[M - Cl] ⁺
81	Medium	[M - Cl - HCN] ⁺

Note: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.[\[3\]](#) The molecular formula contains an odd number of nitrogen atoms, which is consistent with the odd nominal mass of the molecular ion, in accordance with the Nitrogen Rule.[\[4\]](#)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds such as **2-Chloro-N-methylpyrimidin-4-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set the spectral width to approximately 16 ppm.
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Set the spectral width to approximately 220 ppm.
 - A larger number of scans will be required compared to ^1H NMR.
 - Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

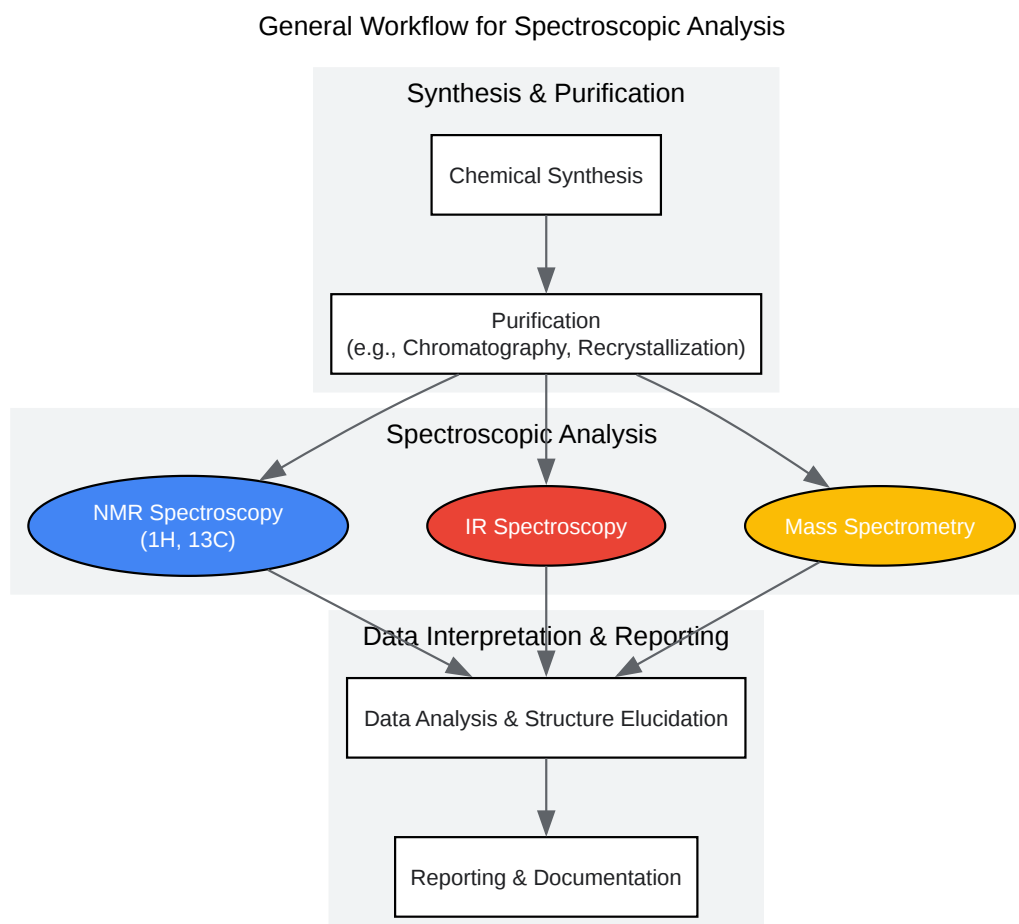
- Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Record the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe for solids or after separation by gas chromatography (GC-MS).
- Ionization: Utilize Electron Ionization (EI) at 70 eV.
- Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.



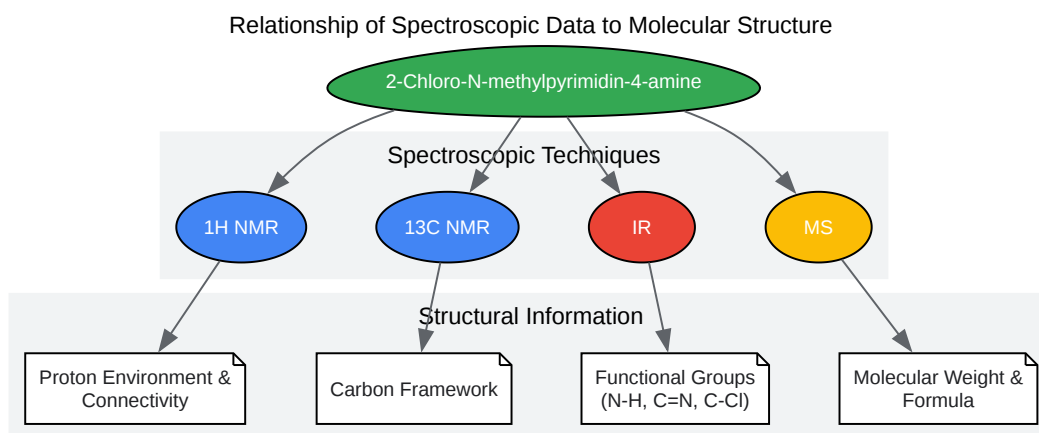
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Caption: A flowchart illustrating the process from chemical synthesis to spectroscopic analysis and data interpretation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for **2-Chloro-N-methylpyrimidin-4-**

amine.



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Caption: A diagram showing how different spectroscopic techniques provide specific structural information about the molecule.

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